

GDC-0879: A Technical Overview of Preclinical Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GDC-0879

Cat. No.: B7855706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

GDC-0879 is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF family of kinases, with a particular affinity for the B-Raf V600E mutant.^{[1][2][3]} This document provides a comprehensive overview of the preclinical data for **GDC-0879**, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile across various preclinical species.

Mechanism of Action

GDC-0879 is an ATP-competitive inhibitor that targets the Raf/MEK/ERK signaling cascade, a critical pathway in cellular proliferation and survival.^{[1][4]} It demonstrates high potency against the oncogenic B-RafV600E mutation.^{[1][5]} Interestingly, in cells with wild-type B-Raf, **GDC-0879** can paradoxically activate the MEK/ERK pathway by promoting the dimerization of RAF kinases.^{[4][6]} This context-dependent activity is a key characteristic of **GDC-0879**.

In Vitro Activity

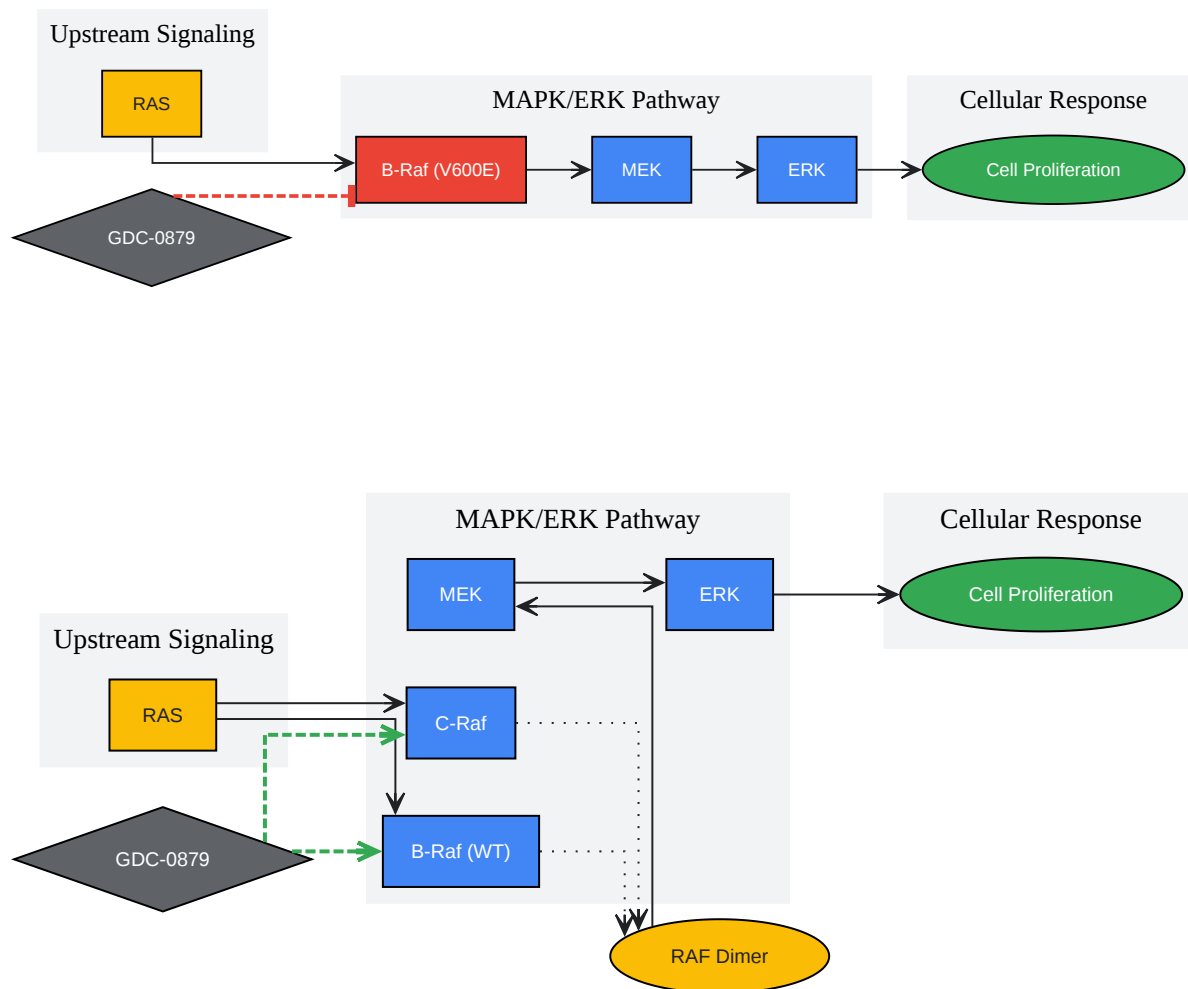
The in vitro potency of **GDC-0879** has been evaluated in various enzymatic and cell-based assays. The compound exhibits a low nanomolar IC₅₀ value against purified B-RafV600E and effectively inhibits the phosphorylation of downstream effectors MEK and ERK in B-RafV600E mutant cell lines.^{[1][7]}

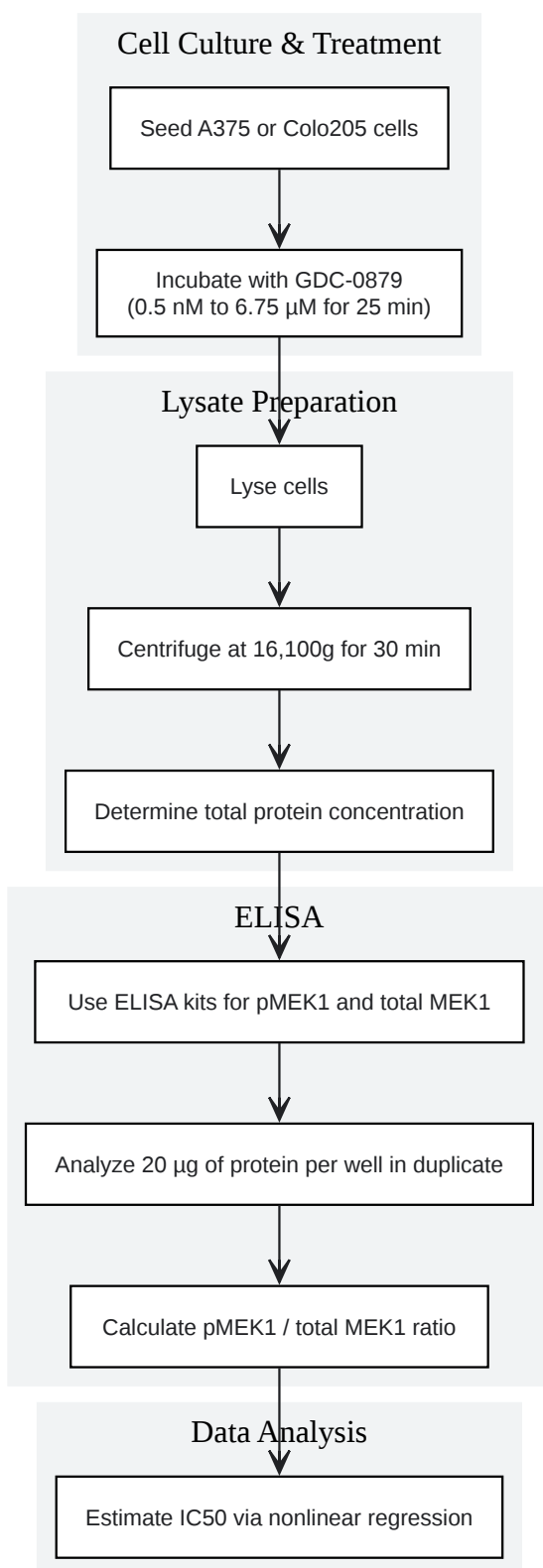
Parameter	Value	Assay/Cell Line	Reference
IC50 (B-RafV600E)	0.13 nM	Purified enzyme	[1][7]
IC50 (pERK)	63 nM	MALME-3M cells	[1]
IC50 (pMEK1)	59 nM	A375 melanoma cells	[5][7]
IC50 (pMEK1)	29 nM	Colo205 colorectal carcinoma cells	[5][7]
EC50 (Cell Viability)	0.75 μ M	Malme3M cells	[1]
EC50 (Cell Viability)	< 0.5 μ M	A375 cells	[5]

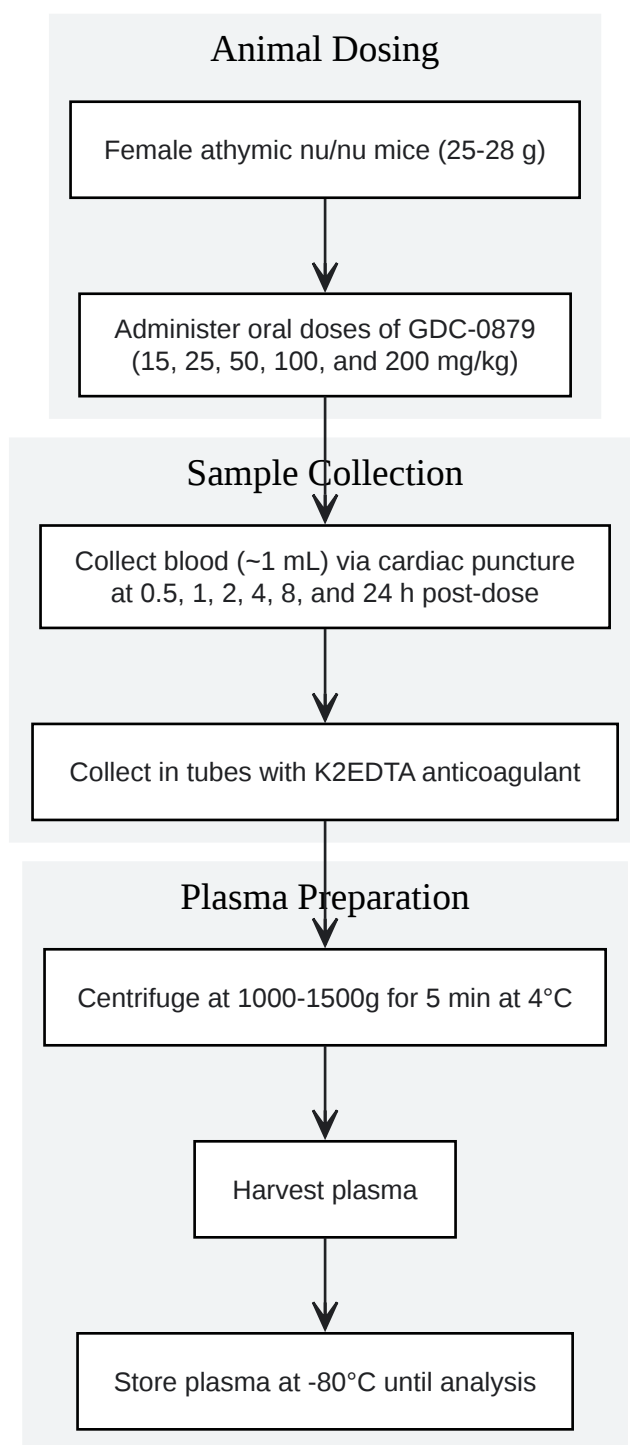
Table 1: In Vitro Potency and Efficacy of **GDC-0879**

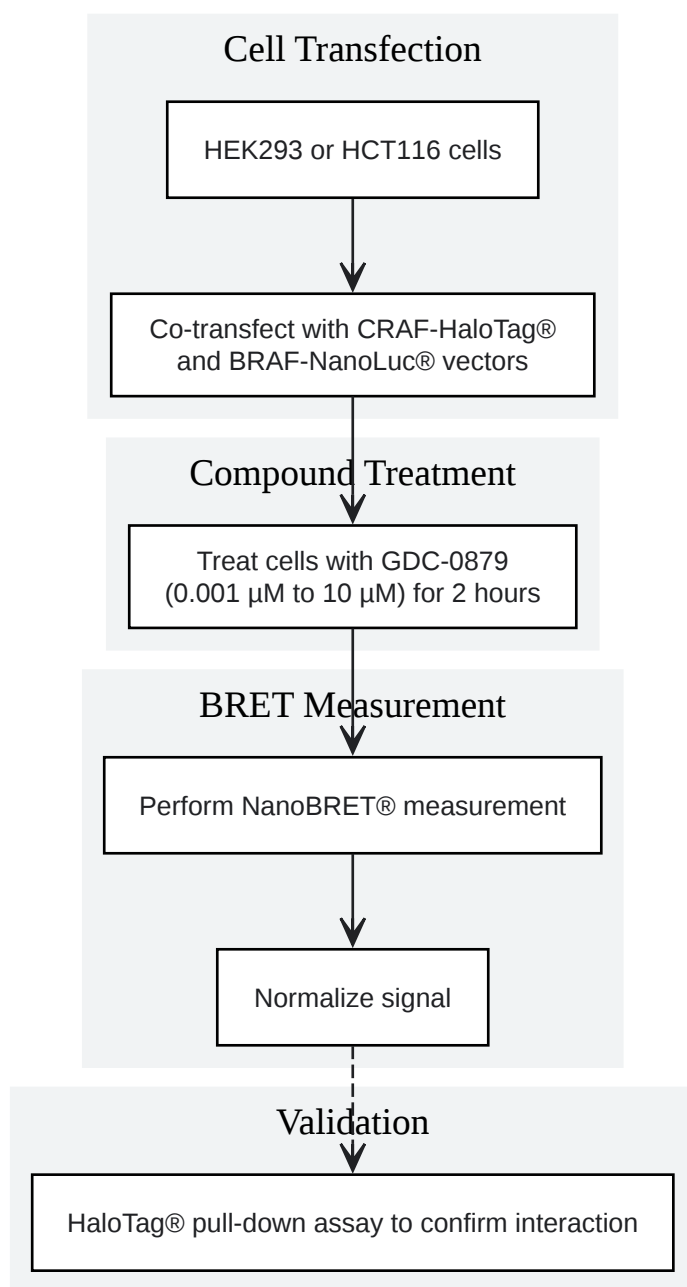
Signaling Pathway

The primary signaling pathway affected by **GDC-0879** is the MAPK/ERK pathway. In cancer cells harboring the B-RafV600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation. **GDC-0879** inhibits the mutated B-Raf, thereby blocking downstream signaling to MEK and ERK, which results in reduced cell growth.









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GDC-0879, a BRAFV600E inhibitor, protects kidney podocytes from death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.jp]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GDC-0879: A Technical Overview of Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7855706#gdc-0879-preclinical-studies-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com